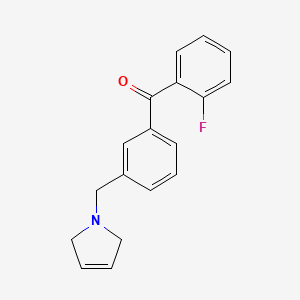

2-Pyrrolidinomethyl-2'-thiomethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

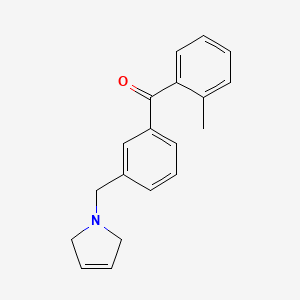

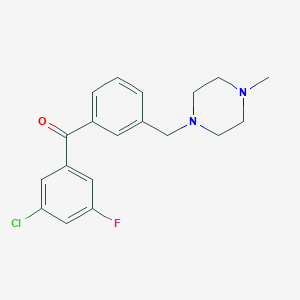

2-Pyrrolidinomethyl-2'-thiomethylbenzophenone is a useful research compound. Its molecular formula is C19H21NOS and its molecular weight is 311.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acid-Catalyzed Ring Opening in Pyrrolidine Derivatives

Research by Gazizov et al. (2015) explored the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. This study highlights the potential of pyrrolidine derivatives in synthesizing diverse organic compounds (Gazizov et al., 2015).

Enantioselective Electrodes with Pyrrole Monomers

Schwientek et al. (1999) reported the use of poly(pyrroles) synthesized from chiral pyrrole monomers as asymmetric inductors for the electrochemical reduction of prochiral organic molecules. This indicates the applicability of pyrrole-based compounds in enantioselective processes (Schwientek et al., 1999).

Functionalization of Polymers through Thiol-Ene Coupling

David and Kornfield (2008) demonstrated the functionalization of polymers using thiol-ene addition, which involved grafting various side groups onto polybutadiene. This research signifies the role of thiol-based reactions in polymer chemistry, relevant to 2-Pyrrolidinomethyl-2'-thiomethylbenzophenone (David & Kornfield, 2008).

Fluorescent Probes for Thiophenols Detection

Wang et al. (2012) developed a fluorescent probe for selective discrimination of thiophenols, demonstrating the potential of pyrrolidine derivatives in creating sensitive detection tools for environmental and biological sciences (Wang et al., 2012).

Synthesis of Novel Polyimides

Wang et al. (2006) synthesized novel polyimides derived from pyridine-containing aromatic dianhydride monomers. This showcases the use of pyrrolidine-based compounds in developing advanced polymeric materials (Wang et al., 2006).

Diverse Functionalized Pyrroles and Thiophenes

Cheng et al. (2010) achieved orthogonal synthesis of polyfunctionalized pyrroles and thiophenes, emphasizing the versatility of pyrrolidine derivatives in organic synthesis (Cheng et al., 2010).

Optical Resolution of Pyrrolidine Derivatives

Saigo et al. (1982) explored the optical resolution of 2-(anilinomethyl)pyrrolidine, indicating the relevance of pyrrolidine derivatives in chirality studies (Saigo et al., 1982).

Safety and Hazards

The safety data sheet (SDS) for 2-Pyrrolidinomethyl-2’-thiomethylbenzophenone includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Properties

IUPAC Name |

(2-methylsulfanylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-22-18-11-5-4-10-17(18)19(21)16-9-3-2-8-15(16)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIPVQNENYEEKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643642 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-38-4 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)